![molecular formula C13H10FNO4S B5663236 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid
Overview
Description
Sulfonyl compounds, characterized by the sulfonyl functional group attached to an aromatic ring, play a crucial role in various chemical syntheses and applications. Their unique properties and reactivity patterns make them valuable intermediates in the development of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of sulfonyl compounds often involves direct sulfonylation reactions, where sulfonyl chlorides react with aromatic compounds in the presence of a base. Techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce sulfonyl groups into aromatic compounds with high selectivity and efficiency (Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of sulfonyl compounds is characterized by the presence of a sulfonyl group (SO2) attached to an aromatic ring. X-ray crystallography studies reveal that these compounds can form intricate molecular arrangements through hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Morohashi et al., 2014).
Chemical Reactions and Properties
Sulfonyl compounds undergo various chemical reactions, including sulfonylation, reduction, and nucleophilic substitution, making them versatile intermediates in organic synthesis. Their chemical properties are influenced by the electron-withdrawing nature of the sulfonyl group, which can affect the acidity of adjacent hydrogen atoms and facilitate nucleophilic attacks (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and stability.
Mode of Action
It is known to interact with its target, methionine aminopeptidase 2 . The compound’s sulfonyl group may form hydrogen bonds with the enzyme, potentially inhibiting its activity .
properties
IUPAC Name |
3-[(3-fluorophenyl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRXIIWAJLYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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